Octahydro-1H-2,4-methanoinden-1-ol
Description
Octahydro-1H-2,4-methanoinden-1-ol is a bicyclic terpenoid alcohol featuring a highly strained caged framework. This compound is a key intermediate in the synthesis of phragmalin-type limonoids, natural products with notable anti-cancer, anti-inflammatory, and anti-HIV activities . Its structure comprises a fused bicyclo[4.3.1]decane system with a hydroxyl group at the 1-position and a methano bridge spanning the 2- and 4-positions (Figure 1). The stereochemistry and strain inherent to this framework make its synthesis challenging, requiring controlled conditions such as KHMDS-mediated cyclization to suppress side reactions like retro-Claisen decomposition .
Properties
CAS No. |
50529-94-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.03,8]decan-2-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-11H,1-5H2 |
InChI Key |
VTSPOXHBHORDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2C(C1)C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-2,4-methanoinden-1-ol typically involves the hydrogenation of 1H-2,4-methanoinden-1-one. This process can be carried out using a palladium catalyst under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The alcohol group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the alcohol to a chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Octahydro-1H-2,4-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol functional group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The table below summarizes structural analogs of octahydro-1H-2,4-methanoinden-1-ol, highlighting differences in substituents, bridge positions, and biological relevance:
Key Research Findings
Stereochemical Sensitivity: The biological activity of methanoinden derivatives is highly dependent on stereochemistry. For example, racemic mixtures of phragmalin analogs show reduced efficacy compared to enantiopure forms .
Synthetic Challenges: Strain in the methanoinden framework limits conventional cyclization methods. Network analysis-guided disconnections (e.g., breaking bonds in retrosynthetic planning) improve yields .
Functionalization Potential: The hydroxyl group in this compound allows for derivatization into esters or ethers, enhancing solubility or targeting specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
